molecular formula C14H19N3O2 B10972529 N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]furan-2-carboxamide

N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]furan-2-carboxamide

Cat. No.: B10972529
M. Wt: 261.32 g/mol
InChI Key: VWCVKLDUBFFFNJ-UHFFFAOYSA-N
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Description

N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-2-FURAMIDE is a synthetic compound that features a pyrazole ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-2-FURAMIDE typically involves the reaction of a pyrazole derivative with a furan derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production methods for N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-2-FURAMIDE are not well-documented in publicly available literature. large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-2-FURAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-2-FURAMIDE is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially affecting cellular processes. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-4,5-dimethyl-3-thiophenecarboxamide
  • N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide

Uniqueness

N-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-2-FURAMIDE is unique due to its specific combination of a pyrazole ring and a furan ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)furan-2-carboxamide

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)12(10-17-8-5-7-15-17)16-13(18)11-6-4-9-19-11/h4-9,12H,10H2,1-3H3,(H,16,18)

InChI Key

VWCVKLDUBFFFNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CN1C=CC=N1)NC(=O)C2=CC=CO2

Origin of Product

United States

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